Methyl 2-(3-ethynylphenyl)acetate
Description
Methyl 2-(3-ethynylphenyl)acetate is an organic ester characterized by a phenyl ring substituted with an ethynyl (–C≡CH) group at the 3-position and an acetate group (–OAc) at the 2-position. Its ethynyl group confers unique electronic and steric properties, enabling participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for targeted drug design .
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl 2-(3-ethynylphenyl)acetate |
InChI |
InChI=1S/C11H10O2/c1-3-9-5-4-6-10(7-9)8-11(12)13-2/h1,4-7H,8H2,2H3 |
InChI Key |
YAHPPMORUKBONA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-ethynylphenyl)acetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-ethynylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-ethynylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-ethynylphenyl)acetate depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes or as a reactant in chemical transformations. The ethynyl group provides a site for further functionalization, while the ester group can undergo hydrolysis or other reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with Methyl 2-(3-ethynylphenyl)acetate but differ in substituents, ester groups, or functional groups, leading to distinct physicochemical and biological properties.
Structural Analogs with Modified Aromatic Substituents
Methyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS 62451-84-7)
- Molecular Formula : C₁₁H₁₁F₃O₂
- Key Features : The trifluoromethyl (–CF₃) group is electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the ethynyl group.
- Applications : Used in agrochemicals and pharmaceuticals due to resistance to oxidative degradation .
Methyl 2-(2-Acetylphenyl)acetate (CAS 1248462-73-8)
- Molecular Formula : C₁₁H₁₂O₃
- Key Features : The acetyl (–COCH₃) group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
Methyl 2-(3-Hydroxyphenyl)acetate (CAS 22446-37-3)
Analogs with Modified Ester Groups
Ethyl 2-(3-Ethynylphenyl)acetate
- Molecular Formula : C₁₂H₁₂O₂
- Key Features : The ethyl ester group increases lipophilicity (higher logP) compared to the methyl ester, influencing pharmacokinetics.
- Synthetic Relevance : Used in click chemistry reactions for drug conjugates .
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
Functionalized Derivatives in Drug Design
N-(3-Ethynylphenyl)-2-(Naphthalen-2-yl)acetamide (Compound 262)
- Molecular Formula: C₂₀H₁₅NO
- Key Features : Replaces the methyl ester with an amide (–CONH–) group, enhancing hydrogen-bonding capacity and target affinity.
- Biological Activity : Demonstrated dual inhibition of ABCG2 and VEGFR2, showing promise in overcoming drug resistance in cancer .
Methyl 2-(2-Acetyl-4,5-dimethoxyphenyl)acetate (CAS 17173-27-2)
Data Tables
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight | logP* | Key Substituent |
|---|---|---|---|---|---|
| This compound | Not Provided | C₁₁H₁₀O₂ | 174.20 | ~2.1 | Ethynyl (–C≡CH) |
| Methyl 2-(3-(CF₃)phenyl)acetate | 62451-84-7 | C₁₁H₁₁F₃O₂ | 232.20 | 2.8 | Trifluoromethyl (–CF₃) |
| Ethyl 2-phenylacetoacetate | 5413-05-8 | C₁₂H₁₄O₃ | 206.24 | 1.9 | α-Acetyl (–COCH₃) |
| Methyl 2-(3-hydroxyphenyl)acetate | 22446-37-3 | C₉H₁₀O₃ | 166.18 | 1.3 | Hydroxyl (–OH) |
Research Findings and Implications
- Click Chemistry Utility : this compound’s ethynyl group enables efficient conjugation with azides, as seen in triazole-based inhibitors (e.g., compound 6a in ) .
- Metabolic Stability : Trifluoromethyl analogs (e.g., CAS 62451-84-7) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .
- Dual-Target Inhibitors : Amide derivatives (e.g., compound 262) highlight the importance of the ethynylphenyl motif in targeting drug-resistant cancers .
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